molecular formula C11H12ClNO B3357052 6-(3-Chloro-propoxy)-1H-indole CAS No. 70260-96-7

6-(3-Chloro-propoxy)-1H-indole

Cat. No.: B3357052
CAS No.: 70260-96-7
M. Wt: 209.67 g/mol
InChI Key: SKVHQYVHEVLNKR-UHFFFAOYSA-N
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Description

6-(3-Chloro-propoxy)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-propoxy)-1H-indole typically involves the reaction of 1H-indole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

  • Dissolve 1H-indole in DMF.
  • Add potassium carbonate to the solution.
  • Slowly add 3-chloropropyl chloride to the mixture while maintaining the temperature at around 80-90°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-propoxy)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction Reactions: The compound can be reduced to form 6-(3-hydroxy-propoxy)-1H-indole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 6-(3-azido-propoxy)-1H-indole, 6-(3-thio-propoxy)-1H-indole, and 6-(3-alkoxy-propoxy)-1H-indole.

    Oxidation Reactions: Major products are indole-2,3-dione derivatives.

    Reduction Reactions: The primary product is 6-(3-hydroxy-propoxy)-1H-indole.

Scientific Research Applications

6-(3-Chloro-propoxy)-1H-indole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-propoxy)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The chloro-propoxy group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-propoxy)-1H-indole-2-carboxylic acid
  • This compound-3-carboxaldehyde
  • This compound-5-sulfonamide

Uniqueness

This compound is unique due to the specific positioning of the chloro-propoxy group on the indole ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

6-(3-chloropropoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-5-1-7-14-10-3-2-9-4-6-13-11(9)8-10/h2-4,6,8,13H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVHQYVHEVLNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468410
Record name 6-(3-CHLORO-PROPOXY)-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-96-7
Record name 6-(3-Chloropropoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70260-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-CHLORO-PROPOXY)-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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